molecular formula C14H28N2O6 B12782571 1-Amino-15-oxo-4,7,10-trioxa-14-azaoctadecan-18-oic acid CAS No. 723312-72-9

1-Amino-15-oxo-4,7,10-trioxa-14-azaoctadecan-18-oic acid

Cat. No.: B12782571
CAS No.: 723312-72-9
M. Wt: 320.38 g/mol
InChI Key: FRJNIHLOMXIQKH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-15-oxo-4,7,10-trioxa-14-azaoctadecan-18-oic acid typically involves the reaction of 4,7,10-trioxatridecane with appropriate amino and carboxylic acid derivatives. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Amino-15-oxo-4,7,10-trioxa-14-azaoctadecan-18-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-amino-15-oxo-4,7,10-trioxa-14-azaoctadecan-18-oic acid involves its ability to act as a flexible linker, facilitating the spatial arrangement of molecules in solid-phase synthesis and immunoassays. Its hydrophilic nature allows it to interact with aqueous environments, enhancing its utility in biological applications . The molecular targets and pathways involved are primarily related to its role as a linker and spacer in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-15-oxo-4,7,10-trioxa-14-azaoctadecan-18-oic acid is unique due to its specific substitution pattern and its application as an extended linker in solid-phase immunoassays. Its flexibility and hydrophilicity distinguish it from other similar compounds, making it particularly useful in applications requiring spatial arrangement and interaction with aqueous environments .

Properties

723312-72-9

Molecular Formula

C14H28N2O6

Molecular Weight

320.38 g/mol

IUPAC Name

4-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propylamino]-4-oxobutanoic acid

InChI

InChI=1S/C14H28N2O6/c15-5-1-7-20-9-11-22-12-10-21-8-2-6-16-13(17)3-4-14(18)19/h1-12,15H2,(H,16,17)(H,18,19)

InChI Key

FRJNIHLOMXIQKH-UHFFFAOYSA-N

Canonical SMILES

C(CN)COCCOCCOCCCNC(=O)CCC(=O)O

Origin of Product

United States

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